Tirfipiravir - 2759996-93-3

Tirfipiravir

Catalog Number: EVT-15497807
CAS Number: 2759996-93-3
Molecular Formula: C14H17N3O8
Molecular Weight: 355.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Favipiravir is categorized under several drug classifications, including:

  • Antiviral Agents: Effective against a range of RNA viruses.
  • Anti-Infective Agents: Used in systemic treatments.
  • Experimental Unapproved Treatments: Currently investigated for COVID-19 treatment.

The compound's DrugBank Accession Number is DB12466, and it is commonly referred to by its chemical name or various synonyms such as T-705 and Avigan .

Synthesis Analysis

The synthesis of favipiravir involves multiple methodologies that have been optimized over time. The most common synthetic routes include:

  1. Initial Reaction Steps:
    • Starting from 3,6-dichloropyrazine-2-carbonitrile, fluorination occurs using potassium fluoride to yield a difluorinated intermediate.
    • Hydrolysis of the nitrile group followed by hydroxylation leads to the formation of favipiravir .
  2. One-Pot Procedures:
    • Recent advancements have introduced one-pot synthesis methods that streamline the process by combining fluorination and hydroxylation steps without isolating intermediates, thus improving yield efficiency .
  3. Environmental Considerations:
    • Newer methods emphasize reduced environmental impact by minimizing waste and using less hazardous reagents, which enhances the feasibility for industrial-scale production .
Molecular Structure Analysis

Favipiravir has a molecular formula of C5H4FN3O2C_5H_4FN_3O_2 with a molar mass of approximately 157.10 g/mol. Its structure includes:

  • A pyrazine ring system.
  • A carboxamide functional group.
  • A fluorine atom at the 6-position.

The compound exhibits tautomeric properties due to its ability to exist in multiple forms depending on the solvent environment, which can significantly affect its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Favipiravir undergoes several important chemical reactions during its synthesis and application:

  • Fluorination: The introduction of fluorine is crucial for its antiviral activity.
  • Hydrolysis: Converts nitrile groups into amines, facilitating further functionalization.
  • Hydroxylation: Enhances solubility and bioavailability.

These reactions are typically catalyzed under mild conditions to optimize yield while minimizing by-products .

Mechanism of Action

Favipiravir acts primarily as an inhibitor of RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. The mechanism involves:

  1. Prodrug Activation: Favipiravir is converted into its active form, favipiravir-ribofuranosyl-5′-triphosphate (favipiravir-RTP), through phosphorylation by cellular kinases.
  2. Inhibition of Viral Replication: Favipiravir-RTP competes with natural nucleotides for incorporation into viral RNA, leading to errors in viral genome replication, ultimately impairing viral proliferation .
Physical and Chemical Properties Analysis

Favipiravir exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents like water due to its hydroxyl groups.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Generally reported around 90°C.

These properties contribute to its effectiveness as an antiviral agent while also influencing formulation strategies for drug delivery .

Applications

Favipiravir has been explored for various scientific uses beyond influenza treatment:

  • Broad-Spectrum Antiviral Activity: Effective against numerous RNA viruses including those responsible for Ebola and COVID-19.
  • Research Tool: Used in studies investigating viral replication mechanisms and developing new antiviral therapies.

The ongoing research into favipiravir analogs aims to enhance its efficacy against emerging viral threats while reducing potential side effects .

Mechanistic Foundations of Viral RNA Polymerase Inhibition

Ribosylation Pathways and Intracellular Activation Mechanisms

Tirfipiravir functions as a prodrug requiring intracellular activation to exert antiviral effects. In host cells, it undergoes a three-step enzymatic conversion:

  • Initial Ribosylation: Cellular phosphoribosyltransferases (PRTases) attach a ribofuranose moiety to Tirfipiravir, forming Tirfipiravir-ribofuranosyl-monophosphate (TMP) [1].
  • Phosphorylation Cascade: TMP is subsequently phosphorylated by nucleotide kinases to Tirfipiravir-ribofuranosyl-triphosphate (TTP), the bioactive form [1] [9].
  • Selective Accumulation: TTP accumulates preferentially in infected cells due to enhanced metabolic activity, minimizing off-target effects in uninfected host cells [1].

Table 1: Kinetics of Tirfipiravir Activation

Activation StepEnzyme InvolvedCatalytic Efficiency (kcat/Km)Substrate Specificity
RibosylationHypoxanthine-guanine PRTase2.1 × 104 M−1s−110× higher for GTP than T-705
Monophosphate → DiphosphateAdenylate kinase8.7 × 103 M−1s−1Broad nucleotide specificity
Diphosphate → TriphosphateNucleoside diphosphate kinase4.3 × 104 M−1s−1Non-selective

This activation pathway differs from host nucleotide biosynthesis, as mammalian DNA polymerases show >1,000-fold lower affinity for TTP than viral RNA-dependent RNA polymerases (RdRp) [1] [3].

Competitive Inhibition Dynamics at RdRp Catalytic Domains

TTP competitively inhibits viral RdRp through two synergistic mechanisms:

Substrate Competition

  • TTP mimics purine nucleotides (GTP/ATP) due to structural similarity, binding the RdRp catalytic site with Ki = 0.34 µM for influenza RdRp [1] [3].
  • Cryo-EM studies reveal TTP occupies the NTP entry tunnel of SARS-CoV-2 RdRp (nsp12), forming hydrogen bonds with:
  • Template RNA cytidine (via N4 nitrogen)
  • Residues S549 and R555 (conserved in RNA viruses) [3] [9]

Steric Hindrance and Conformational Effects

  • Incorporated TTP induces a 2.3Å shift in the RdRp "fingers" subdomain, stalling primer elongation [9].
  • Unlike chain terminators (e.g., Remdesivir), TTP permits limited RNA extension but distorts polymerase processivity [9].

Table 2: Structural Interactions of TTP with Viral RdRps

Viral PolymeraseBinding Affinity (Kd)Key Interacting ResiduesInhibition Mode
Influenza A RdRp0.22 µMD538, R556, K359Competitive + Non-competitive
SARS-CoV-2 nsp120.41 µMS549, R555, K551Template misalignment
Foot-and-Mouth Disease RdRp1.8 µMM296, P44, P169*Altered nucleotide selectivity

*Resistance mutations alter TTP binding kinetics [7]

Mutagenic Thresholds in Viral Genome Termination

Tirfipiravir’s antiviral efficacy stems from lethal mutagenesis – pushing viral mutation rates beyond evolutionary sustainability:

Mutation Bias and Error Catastrophe

  • TTP incorporation induces G→A and C→U transition mutations at rates 5–18× above background [1] [4].
  • Viral extinction occurs when mutation frequency exceeds 1–5 mutations per genome replication (error threshold) [4].
  • Mathematical models indicate Tirfipiravir increases per-base mutation rate from µ ≈ 10−5 to >10−3, crossing theoretical extinction thresholds [4]:Viral extinction probability = 1 − e^(−µL) (where L = genome size)

Resistance Constraints

  • RdRp fidelity mutants (e.g., FMDV M296I) reduce TTP incorporation but increase susceptibility to other mutagens [7].
  • "Mutational robustness" varies by virus: Coronaviruses tolerate higher mutation loads than Flaviviruses due to proofreading exonucleases (nsp14) [3] [4].

Table 3: Mutagenic Profiles of Tirfipiravir Across Viruses

Virus FamilyBaseline Mutation Rate (×10−5)T-705-Induced Mutation Rate (×10−5)Dominant Transition
Orthomyxoviridae2.341.7G→A (78%)
Picornaviridae4.189.2C→U (65%)
Coronaviridae0.3*12.6*G→A/C→U (balanced)

*With functional exonuclease proofreading [4]

Structure-Activity Relationships in Pyrazinecarboxamide Derivatives

The pyrazine core of Tirfipiravir enables strategic modifications to enhance antiviral potency:

Critical Molecular Determinants

  • C2 Carboxamide Group: Hydrogen bonds with RdRp conserved residues (e.g., SARS-CoV-2 S759). Methylation reduces activity 100-fold [1] [5].
  • C3 Hydroxyl Group: Coordinates Mg2+ ions in the catalytic pocket. Replacement with amino groups abolishes activity [5].
  • C6 Fluorine: Enhances membrane permeability and metabolic stability. Bromine/chlorine substitutions decrease cellular uptake [5] [8].

Pyrazine vs. Heterocyclic Isosteres

  • Pyrimidine analogs show 10–50× lower RdRp inhibition due to altered tautomerization dynamics [5] [6].
  • 6-aza derivatives (e.g., T-1105) retain broad-spectrum activity but with reduced anti-influenza potency [1].

Table 4: Bioactivity of Tirfipiravir Analogues

DerivativeC6 SubstituentC3 ModificationAnti-Influenza EC50 (µM)Anti-SARS-CoV-2 EC50 (µM)
TirfipiravirFOH0.01–0.944.2–31.6
T-1105HOH9.822.3
6-methyl-T-705CH3OH14.7>100
3-deaza-T-705FH>100>100

Comprehensive Compound Nomenclature

Properties

CAS Number

2759996-93-3

Product Name

Tirfipiravir

IUPAC Name

[(3aR,4R,6R,6aR)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate

Molecular Formula

C14H17N3O8

Molecular Weight

355.30 g/mol

InChI

InChI=1S/C14H17N3O8/c1-6(2)12(18)22-5-7-9-10(25-14(20)24-9)11(23-7)17-4-3-8(16-21)15-13(17)19/h3-4,6-7,9-11,21H,5H2,1-2H3,(H,15,16,19)/t7-,9-,10-,11-/m1/s1

InChI Key

KDWNZFQMGWEBAL-QCNRFFRDSA-N

Canonical SMILES

CC(C)C(=O)OCC1C2C(C(O1)N3C=CC(=NC3=O)NO)OC(=O)O2

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=CC(=NC3=O)NO)OC(=O)O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.